![molecular formula C13H13BrN4O B8461776 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide](/img/structure/B8461776.png)
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzimidazole core.
Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and a suitable catalyst.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its bioactivity and potential therapeutic applications.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant medicinal chemistry applications.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a pyridine ring and a methoxy group makes it a versatile compound with diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H13BrN4O |
|---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
6-(pyridin-4-ylmethoxy)-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H12N4O.BrH/c14-13-16-11-2-1-10(7-12(11)17-13)18-8-9-3-5-15-6-4-9;/h1-7H,8H2,(H3,14,16,17);1H |
InChI Key |
ROKOJSCQQSAHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC3=CC=NC=C3)NC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)
![4-[(3-Phenylprop-2-en-1-yl)oxy]piperidine](/img/structure/B8461698.png)
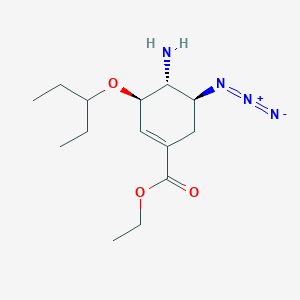
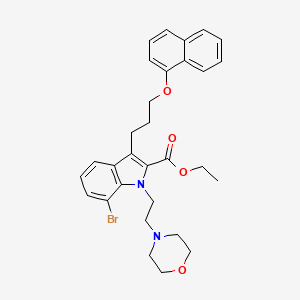
![4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8461718.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3(2H)-one](/img/structure/B8461726.png)

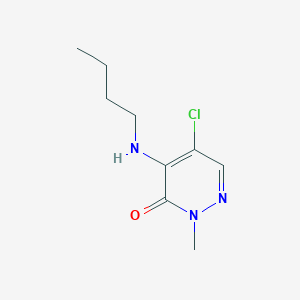

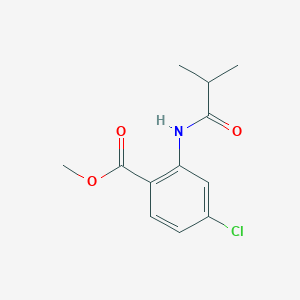

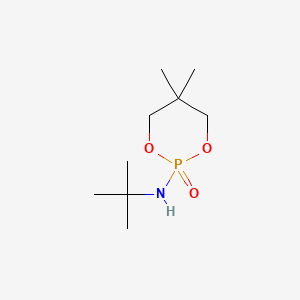
![Pyridine, 5-chloro-2-fluoro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8461790.png)

